molecular formula C8H7Cl2NO B6253428 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride CAS No. 2768327-38-2

6-(chloromethyl)furo[3,2-b]pyridine hydrochloride

Cat. No. B6253428
CAS RN: 2768327-38-2
M. Wt: 204.1
InChI Key:
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Description

6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride (6-CMFPH) is a chlorinated heterocyclic compound that has been studied for its potential application in scientific research. 6-CMFPH is a member of the furopyridine family, which is composed of several heterocyclic compounds that are related to pyridine and furan. 6-CMFPH is a colorless, crystalline solid that is soluble in water and organic solvents. It is also known as 6-chloromethyl-1,3-dioxolo[4,5-b]pyridine hydrochloride, 6-chloromethyl-3,4-dihydro-2H-pyran-2-one hydrochloride, and 6-chloromethyl-2H-furo[3,2-b]pyridine hydrochloride.

Mechanism of Action

The mechanism of action of 6-CMFPH is not well understood. However, it has been proposed that the compound acts as an inhibitor of enzymes involved in the synthesis of nucleic acids. This inhibition is thought to be due to the presence of a chlorine atom in the 6-position of the molecule, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMFPH have not been extensively studied. However, it has been suggested that the compound may have a role in the regulation of gene expression, as well as in the inhibition of enzymes involved in the synthesis of nucleic acids. In addition, 6-CMFPH has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The advantages of using 6-CMFPH for laboratory experiments include its relatively low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 6-CMFPH is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 6-CMFPH are vast and still being explored. Further research is needed to better understand the mechanism of action of the compound and its potential effects on gene expression and enzyme inhibition. In addition, further studies are needed to investigate the potential use of 6-CMFPH in the synthesis of novel drugs, pesticides, and herbicides. Finally, further research is needed to explore the potential use of 6-CMFPH in the development of new materials and technologies.

Synthesis Methods

6-CMFPH can be synthesized from the reaction of 2-chloropyridine and furan-2-carboxaldehyde in the presence of an acid catalyst. The reaction is carried out in a mixture of water and acetic acid and the product is isolated by crystallization. The yield of the reaction is typically in the range of 80-90%.

Scientific Research Applications

6-CMFPH has been studied for its potential application in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrrolidines, and furans. It has also been used to synthesize other chlorinated heterocyclic compounds, such as 2-chloro-3-methyl-1,3-dioxolo[4,5-b]pyridine and 2-chloro-3-methyl-1,3-dioxolo[4,5-b]furan. In addition, 6-CMFPH has been used as a starting material in the synthesis of a variety of biologically active compounds, including drugs, pesticides, and herbicides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride involves the reaction of 2-chloromethylfuran and 2-cyanopyridine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2-chloromethylfuran", "2-cyanopyridine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Dissolve 2-chloromethylfuran and 2-cyanopyridine in an organic solvent such as dichloromethane.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for several hours at room temperature to allow for the formation of the intermediate.", "Step 3: Extract the intermediate with an organic solvent and wash with water.", "Step 4: Hydrolyze the intermediate with hydrochloric acid to obtain the desired product.", "Step 5: Acidify the product with hydrochloric acid to obtain the hydrochloride salt form of the product.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2768327-38-2

Product Name

6-(chloromethyl)furo[3,2-b]pyridine hydrochloride

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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